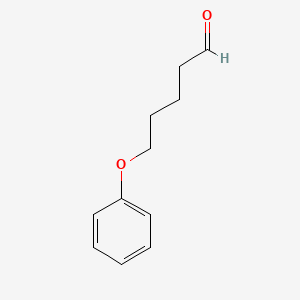
5-苯氧基戊醛
描述
5-Phenoxypentanal is an organic compound with the molecular formula C11H14O2. It is characterized by a phenoxy group attached to a pentanal chain. This compound is used in various scientific research fields due to its unique chemical properties.
科学研究应用
5-Phenoxypentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a model compound for studying the interactions of phenoxy groups with biological molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
Target of Action
A related compound, 5-phenylpentanoic acid, has been reported to interact with the enzyme aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential components of proteins and precursors of a variety of bioactive molecules.
Mode of Action
The exact mode of action of 5-Phenoxypentanal remains unclear due to the lack of specific studies on this compound. It’s plausible that it might interact with its targets in a similar manner to related compounds, potentially leading to changes in the activity of the targeted enzymes or proteins .
Biochemical Pathways
Given its potential interaction with aromatic-amino-acid aminotransferase, it could influence the metabolism of aromatic amino acids . These pathways are crucial for protein synthesis and the production of various bioactive molecules.
Pharmacokinetics
Understanding these properties is critical for predicting the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
If it does indeed interact with aromatic-amino-acid aminotransferase, it could potentially influence the metabolism of aromatic amino acids, affecting protein synthesis and the production of various bioactive molecules .
Action Environment
The action, efficacy, and stability of 5-Phenoxypentanal could be influenced by various environmental factors. These might include the pH and composition of the surrounding medium, the presence of other interacting molecules, and physical conditions such as temperature and pressure .
生化分析
Biochemical Properties
5-Phenoxypentanal plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses, such as those in the pentose phosphate pathway . The phenoxy group in 5-Phenoxypentanal allows it to participate in redox reactions, potentially influencing the activity of antioxidant enzymes. Additionally, 5-Phenoxypentanal can bind to proteins involved in cell signaling pathways, modulating their activity and affecting downstream cellular responses.
Cellular Effects
5-Phenoxypentanal exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those related to oxidative stress and inflammation . By modulating the activity of key signaling proteins, 5-Phenoxypentanal can alter gene expression patterns and impact cellular metabolism. For instance, it may enhance the expression of genes involved in antioxidant defense mechanisms, thereby protecting cells from oxidative damage. Furthermore, 5-Phenoxypentanal can affect cellular energy metabolism by interacting with enzymes in metabolic pathways, leading to changes in ATP production and overall cellular energy balance.
Molecular Mechanism
The molecular mechanism of 5-Phenoxypentanal involves its interactions with various biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. For example, 5-Phenoxypentanal may inhibit the activity of enzymes involved in pro-inflammatory pathways, thereby reducing inflammation . Additionally, it can activate antioxidant enzymes, enhancing their ability to neutralize reactive oxygen species. These binding interactions can lead to changes in gene expression, as 5-Phenoxypentanal influences transcription factors and other regulatory proteins. By modulating these molecular processes, 5-Phenoxypentanal exerts its effects on cellular function and overall physiological responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Phenoxypentanal can change over time due to its stability and degradation properties. Studies have shown that 5-Phenoxypentanal is relatively stable under controlled conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its efficacy and potency. Long-term exposure to 5-Phenoxypentanal in in vitro or in vivo studies has revealed potential cumulative effects on cellular function. For instance, prolonged exposure may result in adaptive responses, such as increased expression of detoxifying enzymes. These temporal effects highlight the importance of considering the duration of exposure when evaluating the impact of 5-Phenoxypentanal in experimental settings.
Dosage Effects in Animal Models
The effects of 5-Phenoxypentanal vary with different dosages in animal models. At low doses, 5-Phenoxypentanal may exhibit beneficial effects, such as enhanced antioxidant defense and reduced inflammation . At higher doses, it can induce toxic or adverse effects. For example, excessive 5-Phenoxypentanal exposure may lead to oxidative stress and cellular damage. Animal studies have identified threshold doses beyond which the compound’s effects shift from protective to harmful. These findings underscore the importance of dose optimization in therapeutic applications of 5-Phenoxypentanal.
Metabolic Pathways
5-Phenoxypentanal is involved in several metabolic pathways, including the pentose phosphate pathway . It interacts with enzymes such as glucose-6-phosphate dehydrogenase, influencing the production of NADPH and ribose-5-phosphate. These interactions can affect metabolic flux and alter the levels of key metabolites. Additionally, 5-Phenoxypentanal may impact other metabolic pathways, such as glycolysis and the tricarboxylic acid cycle, by modulating enzyme activity and substrate availability. Understanding these metabolic interactions is crucial for elucidating the broader physiological effects of 5-Phenoxypentanal.
Transport and Distribution
Within cells and tissues, 5-Phenoxypentanal is transported and distributed through various mechanisms. It can diffuse across cell membranes and interact with transporters and binding proteins . These interactions influence its localization and accumulation within specific cellular compartments. For instance, 5-Phenoxypentanal may be transported into mitochondria, where it can affect mitochondrial function and energy production. Additionally, its distribution within tissues can vary depending on factors such as blood flow and tissue permeability. Understanding the transport and distribution of 5-Phenoxypentanal is essential for predicting its pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of 5-Phenoxypentanal plays a critical role in its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, 5-Phenoxypentanal may localize to the endoplasmic reticulum, where it can influence protein folding and secretion processes. Alternatively, it may be directed to the nucleus, affecting gene expression and transcriptional regulation. The precise subcellular localization of 5-Phenoxypentanal determines its interactions with other biomolecules and its overall impact on cellular function.
准备方法
Synthetic Routes and Reaction Conditions
5-Phenoxypentanal can be synthesized through several methods. One common approach involves the reaction of phenol with pentanal under specific conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the phenoxy group.
Industrial Production Methods
In industrial settings, the production of 5-Phenoxypentanal often involves large-scale chemical reactors where phenol and pentanal are combined under controlled temperatures and pressures. The reaction is monitored to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
5-Phenoxypentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The phenoxy group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under different conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 5-Phenoxypentanoic acid.
Reduction: 5-Phenoxypentanol.
Substitution: Depending on the substituent, various phenoxy-substituted pentanal derivatives can be formed.
相似化合物的比较
Similar Compounds
5-Hydroxypentanal: Similar structure but with a hydroxyl group instead of a phenoxy group.
5-Phenylpentanal: Contains a phenyl group instead of a phenoxy group.
5-Phenoxypentanoic acid: The oxidized form of 5-Phenoxypentanal.
Uniqueness
5-Phenoxypentanal is unique due to the presence of both a phenoxy group and an aldehyde group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic organic chemistry.
属性
IUPAC Name |
5-phenoxypentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-9-5-2-6-10-13-11-7-3-1-4-8-11/h1,3-4,7-9H,2,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSIJIPAVOMXEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30528661 | |
| Record name | 5-Phenoxypentanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30528661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87841-94-9 | |
| Record name | 5-Phenoxypentanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30528661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


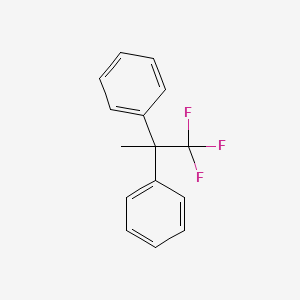
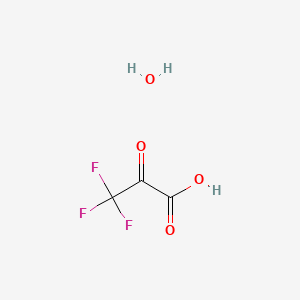
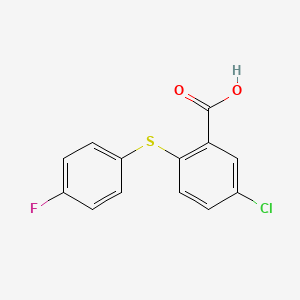
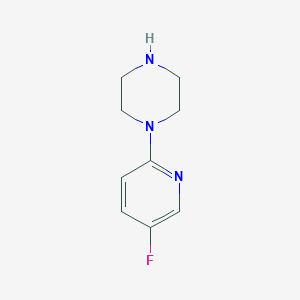

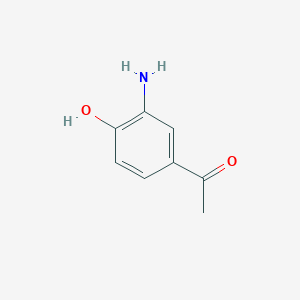

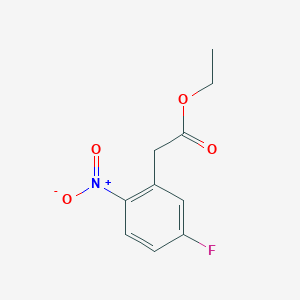
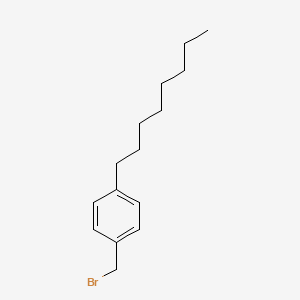
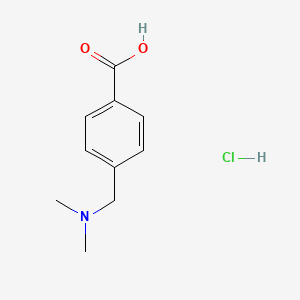
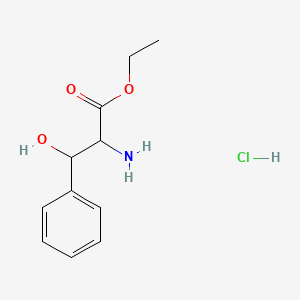
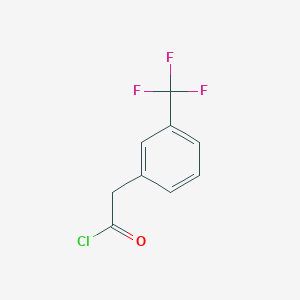
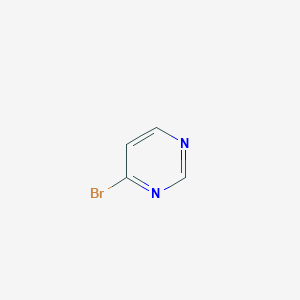
![Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate](/img/structure/B1314320.png)
